1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 866472-53-9
Cat. No.: VC2665208
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866472-53-9 |
|---|---|
| Molecular Formula | C6H7F3N2O |
| Molecular Weight | 180.13 g/mol |
| IUPAC Name | 2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3 |
| Standard InChI Key | NESMTDYSHSBSJX-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CC(=N1)C(F)(F)F |
| Canonical SMILES | CCN1C(=O)CC(=N1)C(F)(F)F |
Introduction
Fundamental Properties and Structure
Chemical Identification
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is identified by the CAS number 866472-53-9. It possesses the molecular formula C6H7F3N2O and has a molecular weight of 180.13 g/mol. This compound is characterized by its heterocyclic structure containing a five-membered ring with two adjacent nitrogen atoms typical of pyrazole derivatives.
Structural Features
The compound features several key structural elements:
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A pyrazolone core (five-membered ring with two adjacent nitrogen atoms)
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An ethyl group (C2H5) attached to the N-1 position
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A trifluoromethyl group (CF3) at the C-3 position
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A carbonyl group at the C-5 position
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A partially reduced pyrazole ring (4,5-dihydro structure)
This structural arrangement can be represented by the following canonical SMILES notation: CCN1C(=O)CC(=N1)C(F)(F)F. The presence of the trifluoromethyl group is particularly significant as it contributes to the compound's unique chemical and biological properties.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in various applications:
| Property | Value |
|---|---|
| Molecular Weight | 180.13 g/mol |
| Physical State | Solid at room temperature |
| Solubility | High lipophilicity due to CF3 group |
| Log P (estimated) | 1.27 |
The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential applications in medicinal chemistry.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves a cyclization reaction between appropriate precursors. Based on synthetic approaches for similar compounds, the most common method involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions.
A generalized synthetic route includes:
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Reaction of ethyl hydrazine with a suitable 1,3-diketone containing a trifluoromethyl group
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Cyclization to form the pyrazolone ring
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Purification and isolation of the final product
Alternative Synthetic Approaches
According to research on similar pyrazole derivatives, the synthesis can also be approached through:
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Reaction of acylated enol ethers with hydrazine derivatives, followed by cyclization
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Trifluoromethylation of existing pyrazolone structures using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride
The dihydropyrazoles are generally obtained regiospecifically with yields ranging from 60-96% when performed under appropriate conditions . These compounds are particularly stable when the N-1 or C-5 is substituted by a strong electron-withdrawing group, which hinders the elimination of water and subsequent aromatization of the pyrazole ring .
Industrial Production Considerations
In industrial settings, the production of this compound may employ:
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Continuous flow reactors for consistent quality and yield
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Optimized reaction conditions for enhanced efficiency
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Suitable catalysts to facilitate the reaction process
The scalability of these processes makes them suitable for larger production volumes when needed for research or commercial applications.
Chemical Reactivity and Reactions
General Reactivity Profile
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one demonstrates reactivity patterns characteristic of both pyrazolones and compounds containing trifluoromethyl groups. Its reactivity is primarily influenced by:
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The carbonyl group at C-5 position, which can undergo nucleophilic attack
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The partially reduced pyrazole ring, which can participate in various transformations
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The trifluoromethyl group, which influences electronic distribution and reactivity patterns
Specific Reaction Types
The compound can undergo several important chemical transformations:
Oxidation Reactions
Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to corresponding pyrazolone derivatives. These reactions typically occur under acidic or basic conditions.
Reduction Reactions
Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced pyrazolone products. These transformations usually proceed under mild temperature conditions.
Substitution Reactions
The trifluoromethyl group, while generally stable, can be involved in substitution reactions under specific conditions. These reactions may employ reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reaction Mechanisms
The mechanisms of these reactions typically involve:
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For oxidation: electron transfer processes to the carbonyl or ring system
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For reduction: hydride delivery to the carbonyl carbon
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For substitution: nucleophilic attack, particularly in the presence of strong bases
These mechanistic pathways are crucial for understanding the compound's behavior in synthetic applications and for designing new derivatives with enhanced properties.
Research Applications
Medicinal Chemistry Applications
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has attracted significant interest in medicinal chemistry for several reasons:
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As a potential pharmacophore for anti-inflammatory and analgesic drugs
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As a building block for more complex bioactive molecules
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For its enhanced lipophilicity that may improve drug delivery across biological membranes
The trifluoromethyl group is particularly valuable in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Modifications to the basic structure have led to compounds with increased efficacy against various microbial strains.
| Compound Variant | Target Organisms | Efficacy Level |
|---|---|---|
| Parent compound | Gram-positive bacteria | Moderate |
| Derivatives with additional substituents | Broader spectrum | Enhanced |
| Cell Line | Origin | IC50 Range (μM) |
|---|---|---|
| MCF-7 | Breast cancer | 8.20-12.50 |
| SiHa | Cervical cancer | 8.20 |
| PC-3 | Prostate cancer | 10.00 |
These findings suggest potential applications in anticancer drug development, although further research is needed to optimize activity and selectivity.
Structure-Activity Relationships
Effect of the Trifluoromethyl Group
The trifluoromethyl group at the C-3 position plays a crucial role in the compound's properties and potential biological activities:
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Enhances lipophilicity, improving membrane permeability
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Increases metabolic stability due to the strong C-F bonds
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Alters electronic distribution, potentially affecting binding interactions with biological targets
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Contributes to the compound's unique reactivity profile compared to non-fluorinated analogs
Comparison with Structural Analogs
When compared with structurally related compounds, 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one shows distinct characteristics:
| Compound | Key Structural Difference | Effect on Properties |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | Methyl vs. Ethyl at N-1 | Slightly reduced lipophilicity |
| 1-Ethyl-3-(methyl)-4,5-dihydro-1H-pyrazol-5-one | Methyl vs. CF3 at C-3 | Significantly reduced lipophilicity and stability |
| 1-Ethyl-3-(chloromethyl)-4,5-dihydro-1H-pyrazol-5-one | ClCH2 vs. CF3 at C-3 | Different reactivity profile, altered electronic properties |
These comparisons highlight the unique combination of properties that make 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one valuable for specific applications in chemical research and potential pharmaceutical development.
Mechanism of Action in Biological Systems
Molecular Interactions
The biological activity of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one likely stems from its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better penetration of biological membranes. This property is crucial for its potential applications in medicinal chemistry.
Key interactions may include:
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Hydrogen bonding through the carbonyl group
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Hydrophobic interactions via the ethyl and trifluoromethyl groups
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π-stacking interactions involving the heterocyclic ring system
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Several spectroscopic techniques are valuable for identifying and characterizing 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals distinctive signals for this compound:
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1H NMR: Shows signals for the ethyl group protons, as well as the diastereotopic methylene protons of the dihydropyrazole ring
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13C NMR: Displays characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (with C-F coupling), and the ring carbons
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19F NMR: Provides a distinct signal for the trifluoromethyl group, typically appearing as a singlet
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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C=O stretching (typically around 1700 cm-1)
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C-F stretching from the trifluoromethyl group
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N-H and C-N stretching modes of the pyrazole ring
Mass Spectrometry
Mass spectrometric analysis would provide:
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Molecular ion peak at m/z 180, corresponding to the molecular weight
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Fragmentation pattern showing loss of ethyl group and other characteristic fragments
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High-resolution data confirming the molecular formula C6H7F3N2O
These analytical methods provide complementary information for unambiguous identification and purity assessment of the compound.
| Hazard Type | Classification | Precautions |
|---|---|---|
| Flammability | Low to moderate | Standard fire safety measures |
| Reactivity | Stable under normal conditions | Avoid strong oxidizing agents |
| Health | Potential irritant | Avoid skin/eye contact, inhalation |
| Environmental | Limited data available | Prevent environmental release |
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